GSK-J4 - 1373423-53-0

GSK-J4

Catalog Number: EVT-255775
CAS Number: 1373423-53-0
Molecular Formula: C24H27N5O2
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-[[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid ethyl ester is an organonitrogen heterocyclic compound.
Future Directions
  • Exploring combination therapies: Combining GSK-J4 with other therapeutic agents, such as chemotherapy drugs, radiation therapy, or immunotherapy, could potentially enhance its efficacy. Several studies have already demonstrated synergistic effects when GSK-J4 is combined with other treatments. [, , , , ]
Source and Classification

GSK-J4 was developed by GlaxoSmithKline and is classified as a selective inhibitor of the Jumonji family of histone demethylases. Its chemical structure is characterized by a molecular formula of C24H27N5O2C_{24}H_{27}N_{5}O_{2} and a molecular weight of approximately 417.5 g/mol. The compound is often referred to in literature with its hydrochloride salt form, GSK-J4 HCl, which is utilized in various biological studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK-J4 involves several key steps, typically utilizing microwave-assisted methods to enhance reaction efficiency. A common synthetic route includes the reaction of ethyl N-[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alaninate with 2,3,4,5-tetrahydro-1H-3-benzazepine in dimethyl sulfoxide under specific conditions.

  1. Reagents:
    • Ethyl N-[6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]-β-alaninate
    • 2,3,4,5-Tetrahydro-1H-3-benzazepine
    • Dimethyl sulfoxide as solvent
    • DIPEA (N,N-Diisopropylethylamine) as a base
  2. Procedure:
    • The reaction mixture is heated to 150 °C for 2.5 hours.
    • Post-reaction analysis via liquid chromatography-mass spectrometry indicates a conversion rate of approximately 73% to the desired product.
    • Purification typically involves solvent evaporation and chromatography techniques .
Molecular Structure Analysis

Structure and Data

GSK-J4's molecular structure features a complex arrangement that includes multiple aromatic rings and nitrogen-containing heterocycles. The compound's structural characteristics contribute to its ability to penetrate cell membranes efficiently and interact with target proteins involved in epigenetic regulation.

  • Molecular Formula: C24H27N5O2C_{24}H_{27}N_{5}O_{2}
  • Molecular Weight: 417.5 g/mol
  • CAS Number: 1373423-53-0

The specific arrangement of atoms within GSK-J4 allows it to selectively inhibit the target demethylases, influencing downstream gene expression patterns .

Chemical Reactions Analysis

Reactions and Technical Details

GSK-J4 primarily functions through its interaction with histone demethylases JMJD3 and UTX. Upon binding to these enzymes, GSK-J4 inhibits their activity, leading to an accumulation of trimethylated histone H3 at lysine 27 (H3K27me3). This alteration in histone methylation status can significantly affect gene expression profiles.

  1. Inhibition Mechanism:
    • GSK-J4 binds competitively to the active site of JMJD3 and UTX.
    • This binding prevents the demethylation process from occurring, thereby stabilizing the repressive chromatin state.
  2. Biological Impact:
    • The inhibition leads to changes in cellular processes such as apoptosis and cell cycle regulation, particularly in cancer cells where these pathways are often dysregulated .
Mechanism of Action

Process and Data

The mechanism by which GSK-J4 exerts its effects involves multiple cellular pathways:

  1. Histone Modification: By inhibiting JMJD3 and UTX, GSK-J4 increases levels of H3K27me3, resulting in transcriptional repression of genes that promote cell proliferation.
  2. Cell Cycle Arrest and Apoptosis: Studies have shown that GSK-J4 induces cell cycle arrest and apoptosis through endoplasmic reticulum stress pathways. This is mediated by alterations in protein kinase C-alpha signaling and Bcl-2 family proteins .
  3. Impact on Immune Cells: GSK-J4 has also been shown to modulate immune responses by promoting tolerogenic properties in dendritic cells through enhanced retinoic acid synthesis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK-J4 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but should be stored away from light to prevent degradation.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within a standard range for similar compounds.

These properties are crucial for its application in biological assays and therapeutic contexts .

Applications

Scientific Uses

GSK-J4 has significant potential across various research fields:

  1. Cancer Research: It is being investigated as a therapeutic agent against various cancers due to its ability to induce apoptosis in cancer cells by modulating histone methylation patterns.
  2. Epigenetics Studies: Researchers utilize GSK-J4 to explore the roles of histone modifications in gene expression regulation during differentiation processes.
  3. Immunology: The compound's ability to influence dendritic cell function suggests potential applications in immunotherapy, particularly in enhancing Treg cell differentiation for autoimmune diseases .
Discovery and Development of GSK-J4

Historical Context of JMJD3/UTX Inhibitor Development

The discovery of histone demethylases revolutionized epigenetic research by revealing the dynamic nature of histone methylation. Prior to GSK-J4, early inhibitors like IOX1 and dimethyloxalylglycine (DMOG) targeted the Jumonji C (JmjC) domain family non-specifically. These compounds acted as broad-spectrum α-ketoglutarate (α-KG) competitors, inhibiting not only H3K27 demethylases (JMJD3/KDM6B and UTX/KDM6A) but also other α-KG-dependent dioxygenases, including hypoxia-inducible factor (HIF) prolyl hydroxylases. This lack of selectivity limited their utility in dissecting specific biological functions of H3K27 demethylation [4] [10]. The development of selective JMJD3/UTX inhibitors became a priority to address:

  • Functional Redundancy: JMJD3 and UTX exhibit overlapping roles in demethylating H3K27me3/me2, complicating genetic knockout studies.
  • Disease Associations: Dysregulated H3K27 demethylation was implicated in cancers (e.g., aberrant HOX gene activation in leukemia) and inflammatory disorders (e.g., JMJD3-mediated cytokine production) [2] [4].
  • Catalytic Mechanism: JMJD3/UTX require Fe²⁺ and α-KG as cofactors, presenting a druggable active site. Initial screens of GlaxoSmithKline’s compound library (~2 million molecules) identified weak hits binding the α-KG/Fe²⁺ pocket. Medicinal chemistry optimization focused on enhancing binding affinity while minimizing off-target effects, ultimately leading to GSK-J1 as the first potent and selective inhibitor [4] [10].

Table 1: Early JMJD3/UTX Inhibitor Candidates

CompoundTarget SpecificityKey LimitationsPrimary Use
IOX1Pan-JmjC inhibitorInhibits HIF hydroxylases; high cytotoxicityBiochemical tool
DMOGBroad α-KG competitorMetabolic interference; poor cellular uptakeHypoxia research
GSK-J1JMJD3 (IC₅₀: 60 nM), UTXCell impermeability due to high polarityTarget validation

Structural Optimization from GSK-J1 to GSK-J4 Prodrug Design

GSK-J1 represented a breakthrough as the first selective JMJD3/UTX inhibitor, with demonstrated biochemical potency (IC₅₀ of 60 nM against JMJD3). However, its highly polar carboxylic acid group rendered it membrane-impermeable, restricting applications to cell-free assays or microinjection studies [3] [5] [7]. To overcome this barrier, a prodrug strategy was employed:

  • Prodrug Rationale: Esterification of GSK-J1’s carboxyl group with ethanol yielded the ethyl ester derivative GSK-J4. This modification masked the polar group, significantly enhancing lipophilicity and cell membrane permeability (cLogP increased from ~1.5 in GSK-J1 to ~3.8 in GSK-J4) [3] [5].
  • Intracellular Activation: Once inside cells, cytoplasmic esterases hydrolyze GSK-J4’s ethyl ester, regenerating the active form, GSK-J1. This was validated using mass spectrometry, showing rapid conversion (<30 minutes) in macrophages and cancer cells [3] [7].
  • Enhanced Bioactivity: GSK-J4 exhibited robust cellular activity, including:
  • Inhibition of LPS-induced TNF-α production in human macrophages (IC₅₀: 9 μM) [1] [3].
  • Elevation of global H3K27me3 levels in AML cells at 5–10 μM concentrations [8].
  • Synergy with chemotherapeutics like cytarabine in leukemia models [8].

Table 2: Key Properties of GSK-J1 vs. GSK-J4

PropertyGSK-J1GSK-J4
Chemical FormFree acidEthyl ester prodrug
Molecular Weight388.4 Da417.5 Da (free base); 454.0 Da (HCl salt)
SolubilityPoor in organic solventsSoluble in DMSO (100 mg/mL), ethanol
Cell PermeabilityLow (limited cellular uptake)High (efficient intracellular hydrolysis)
Primary ApplicationIn vitro enzyme assaysCell-based and in vivo studies

Rationale for Targeting H3K27me3 Demethylation in Epigenetic Therapy

H3K27 trimethylation (H3K27me3) is a repressive epigenetic mark deposited by Polycomb Repressive Complex 2 (PRC2). JMJD3 and UTX counteract this silencing by demethylating H3K27me3/me2, activating genes critical in development, immunity, and oncogenesis. GSK-J4’s therapeutic rationale stems from:

  • Oncogenic Gene Networks: In acute myeloid leukemia (AML), JMJD3 demethylates H3K27me3 at promoters of HOXA cluster genes (HOXA5, HOXA9, HOXA11) and cell-cycle regulators (CDK2, CCNA2), driving proliferation. GSK-J4 treatment increased H3K27me3 occupancy at these loci, suppressing transcription and reducing AML cell viability (IC₅₀: 3–10 μM) [2] [8].
  • Immunomodulation: JMJD3 is induced by inflammatory stimuli (e.g., LPS) in macrophages and dendritic cells (DCs), demethylating H3K27me3 at cytokine genes (IL6, TNF, IFN-γ). GSK-J4:
  • Suppressed pro-inflammatory cytokine secretion in LPS-stimulated macrophages [1] [9].
  • Promoted tolerogenic DCs with reduced CD80/86 and elevated TGF-β, dampening T-cell activation in autoimmune encephalomyelitis (EAE) models [9].
  • Metastasis and Stemness: In retinoblastoma, GSK-J4 inhibited the PI3K/AKT/NF-κB pathway via H3K27me3-mediated silencing, reducing tumor growth and metastasis in orthotopic models [6].

Table 3: Key Disease Mechanisms Targeted by GSK-J4

Disease ContextTarget PathwayGSK-J4 EffectFunctional Outcome
Acute Myeloid LeukemiaHOX gene activation↑ H3K27me3 at HOXA promotersCell cycle arrest, apoptosis
Autoimmune EncephalomyelitisDC maturation & cytokine production↓ IL-6/TNF; ↑ TGF-β in DCsTolerogenic DCs; reduced T-cell infiltration
RetinoblastomaPI3K/AKT/NF-κB signaling↓ Phospho-AKT, nuclear NF-κBSuppressed proliferation & invasion

The strategic inhibition of H3K27me3 demethylation by GSK-J4 thus represents a compelling approach to modulate pathogenic gene expression networks across oncology and immunology [2] [4] [6].

Properties

CAS Number

1373423-53-0

Product Name

GSK-J4

IUPAC Name

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28)

InChI Key

WBKCKEHGXNWYMO-UHFFFAOYSA-N

SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.